
2,4-Dimethyltellurophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyltellurophene is an organotellurium compound characterized by a five-membered ring structure containing tellurium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyltellurophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tellurium with 2,4-dimethyl-1,3-butadiene in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tellurophene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyltellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding telluride.
Substitution: The tellurium atom in the ring can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Telluroxides and tellurones.
Reduction Products: Tellurides.
Substitution Products: Various substituted tellurophenes depending on the reagents used.
Applications De Recherche Scientifique
2,4-Dimethyltellurophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organotellurium compounds.
Biology: Research is ongoing to explore its potential as a biological probe due to its unique electronic properties.
Industry: It is investigated for use in materials science, particularly in the development of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism by which 2,4-Dimethyltellurophene exerts its effects is primarily through its interaction with molecular targets via its tellurium atom. The tellurium atom can participate in various bonding interactions, influencing the electronic properties of the compound. These interactions can modulate the activity of enzymes or other proteins, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
2,4-Dimethylthiophene: Similar in structure but contains sulfur instead of tellurium.
2,4-Dimethylselenophene: Contains selenium instead of tellurium.
2,4-Dimethylpyrrole: Contains nitrogen instead of tellurium.
Uniqueness: 2,4-Dimethyltellurophene is unique due to the presence of tellurium, which imparts distinct electronic properties compared to its sulfur, selenium, and nitrogen analogs. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.
Propriétés
Numéro CAS |
115823-75-1 |
|---|---|
Formule moléculaire |
C6H8Te |
Poids moléculaire |
207.7 g/mol |
Nom IUPAC |
2,4-dimethyltellurophene |
InChI |
InChI=1S/C6H8Te/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 |
Clé InChI |
OBCTXKCKRUTERH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C[Te]1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



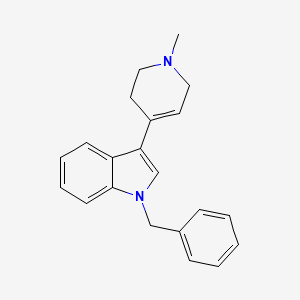
![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
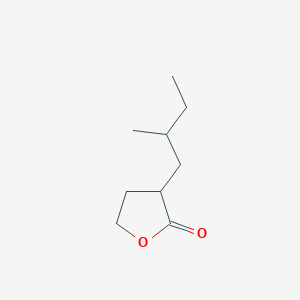
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)


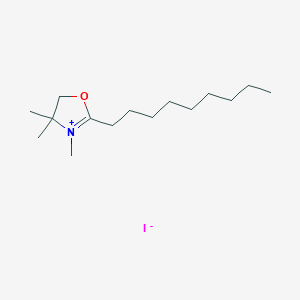
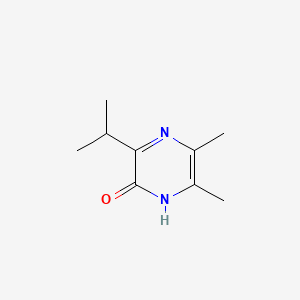
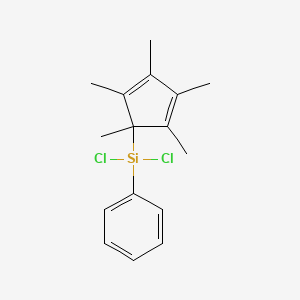
![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
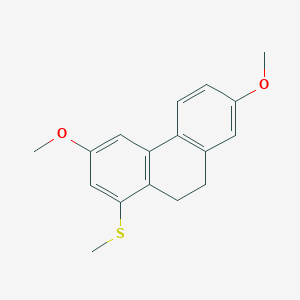
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
